PD-166866

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PD-166866 is a small molecule compound classified as a potent inhibitor of the fibroblast growth factor receptor 1 (FGFR-1) tyrosine kinase. It belongs to a new structural class of tyrosine kinase inhibitors known as 6-aryl-pyrido[2,3-d]pyrimidines. This compound has been identified through high-throughput screening of compound libraries aimed at measuring protein tyrosine kinase activity. PD-166866 demonstrates a high affinity for FGFR-1, with an IC50 value of approximately 52.4 nM, indicating its effectiveness in inhibiting the receptor's activity in various biological contexts .

PD-166866 primarily functions by competing with ATP for binding to the FGFR-1 active site, thereby inhibiting autophosphorylation and subsequent signaling pathways associated with cell proliferation and angiogenesis. The compound has shown specificity for FGFR-1, exhibiting minimal effects on other receptors such as c-Src, platelet-derived growth factor receptor-beta, and epidermal growth factor receptor even at concentrations as high as 50 µM .

Key Reactions:- Inhibition of FGFR-1 Autophosphorylation: PD-166866 effectively inhibits basic fibroblast growth factor-mediated receptor autophosphorylation in cells expressing FGFR-1.

- Impact on Mitogen-Activated Protein Kinase: The compound reduces bFGF-induced phosphorylation of ERK 1/2 mitogen-activated protein kinases, implicating its role in downstream signaling inhibition .

PD-166866 exhibits significant biological activities, particularly in the context of cancer and vascular diseases. Its ability to inhibit angiogenesis—formation of new blood vessels—is notable. In vitro studies have demonstrated that PD-166866 can suppress microvessel outgrowth from human placenta artery fragments, highlighting its potential as an antiangiogenic agent .

Effects on Cell Proliferation:- Antiproliferative Activity: The compound shows concentration-dependent inhibition of cell growth in various cell lines, with an IC50 value of around 24 nM in L6 cells overexpressing FGFR-1.

- Induction of Apoptosis: PD-166866 may activate apoptotic pathways leading to reduced cell viability in certain contexts .

The synthesis of PD-166866 involves multi-step organic reactions that yield the final product with high purity. Although specific synthetic routes are proprietary, general methodologies include:

- Formation of Pyrido[2,3-d]pyrimidine Core: Utilizing appropriate precursors and reagents to construct the bicyclic structure.

- Aryl Substitution: Introducing aryl groups at specific positions to enhance biological activity and selectivity towards FGFR-1.

- Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to ensure purity levels above 99% .

PD-166866 has potential applications in various therapeutic areas:

- Cancer Therapy: Its ability to inhibit angiogenesis makes it a candidate for treating tumors that require vascularization for growth.

- Cardiovascular Diseases: The compound may be beneficial in conditions related to neovascularization such as atherosclerosis.

- Research Tool: PD-166866 serves as a valuable tool for studying FGFR signaling pathways and their implications in disease contexts .

Studies have focused on the interactions between PD-166866 and various biological targets:

- Specificity for FGFR: Interaction studies confirm that PD-166866 selectively inhibits FGFR signaling without significantly affecting other tyrosine kinases or pathways.

- Cell Line Studies: In vitro assays using NIH 3T3 and L6 cells have demonstrated the compound's efficacy in inhibiting bFGF-mediated signaling cascades .

Several compounds share structural or functional similarities with PD-166866. Here are some notable examples:

| Compound Name | Structure Type | Target | Unique Features |

|---|---|---|---|

| PD173074 | Pyrido[2,3-d]pyrimidine | Fibroblast Growth Factor Receptor | Higher selectivity for FGFR compared to other receptors |

| SU5402 | Pyrido[2,3-d]pyrimidine | Fibroblast Growth Factor Receptor | Broad-spectrum tyrosine kinase inhibitor |

| AZD4547 | Pyrido[2,3-d]pyrimidine derivative | Fibroblast Growth Factor Receptor | Selective against multiple FGFR isoforms |

Uniqueness of PD-166866

PD-166866 is distinguished by its nanomolar potency and selectivity specifically for FGFR-1, making it an effective candidate for targeted therapies without significant off-target effects observed in other compounds. Its unique structural class also contributes to its distinct pharmacological profile compared to similar inhibitors.

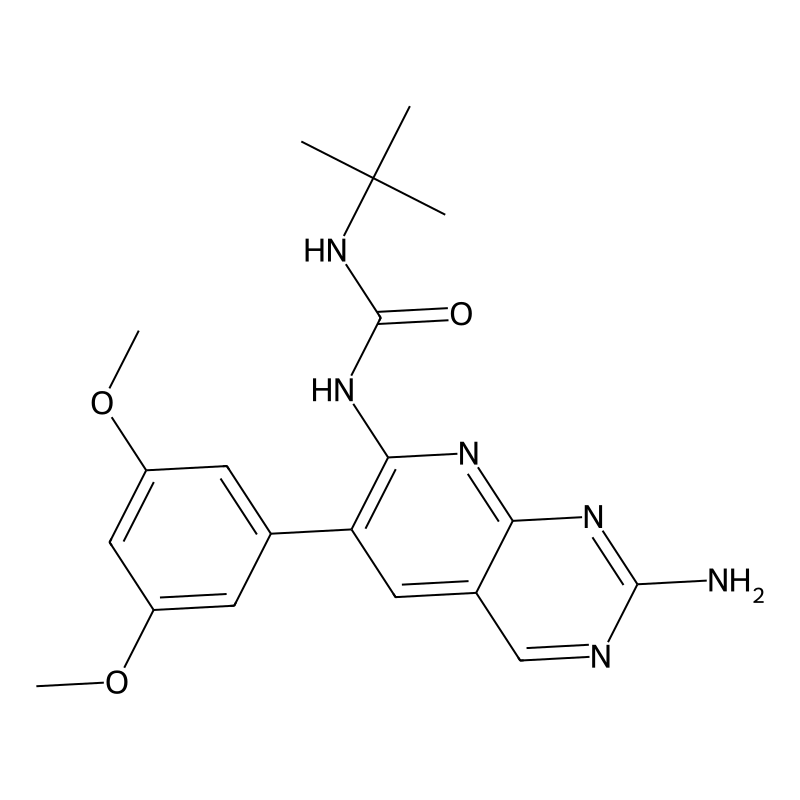

PD-166866 (IUPAC name: N-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(tert-butyl)urea) is a pyridopyrimidine derivative with a fused bicyclic core (Figure 1). Key structural features include:

- Pyrido[2,3-d]pyrimidine backbone: A nitrogen-rich heterocycle formed by fusing pyridine and pyrimidine rings.

- Substituents:

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄N₆O₃ | |

| Molecular Weight | 396.44 g/mol | |

| SMILES | COC1=CC(=CC(OC)=C1)C2=CC3=CN=C(N)NC=C3N=C2NC(=O)NC(C)(C)C | |

| InChI Key | NHJSWORVNIOXIT-UHFFFAOYSA-N |

The systematic name reflects the substituent positions and functional groups, adhering to IUPAC guidelines for polycyclic systems.

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Pathways

PD-166866 is synthesized via sequential reactions:

- Core Formation: Condensation of 2-aminopyrimidine derivatives with acrylates or malononitrile under basic conditions to construct the pyrido[2,3-d]pyrimidine scaffold.

- Functionalization:

Key Challenges:

- Regioselectivity in pyridopyrimidine functionalization.

- Purification of intermediates via column chromatography or crystallization.

Patent-Based Preparation Techniques (CN110054626B)

The Chinese patent CN110054626B outlines a scalable route:

- Bromination: Treat 1-cyclopentyl-4-methylpyridine-2,3-dione with PBr₃ to yield a brominated intermediate.

- Vilsmeier-Haack Reaction: Formylate the intermediate using POCl₃ and DMF.

- Urea Coupling: React the formylated product with tert-butylurea under acidic conditions.

Optimization Strategies:

- Catalysis: Use of Pd catalysts for cross-coupling steps (yield: ~75%).

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Physicochemical Properties and Stability

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 291–293°C | |

| Solubility | DMSO: 12 mg/mL; Ethanol: 3 mg/mL | |

| Density | 1.277 g/cm³ | |

| pKa/pKb | 10.15 / 2.95 | |

| LogP | 3.21 |

Stability Profile:

- Thermal: Stable below 150°C; decomposes at higher temperatures.

- Photolytic: Sensitive to UV light; requires storage in amber vials.

- Hydrolytic: Urea linkage prone to hydrolysis under strongly acidic/basic conditions (pH <2 or >10).

The compound exhibits limited aqueous solubility, necessitating formulation with co-solvents (e.g., PEG-400) for biological assays.

Antiangiogenic Effects and Microvessel Outgrowth Suppression

PD-166866 demonstrates potent antiangiogenic properties through its selective inhibition of fibroblast growth factor receptor 1 (FGFR1). The compound was originally identified as a nanomolar inhibitor of human FGFR1 tyrosine kinase, exhibiting an IC50 value of 52.4 nanomolar and functioning as an adenosine triphosphate competitive inhibitor [1] [2]. This selective mechanism underlies its pronounced effects on angiogenesis across multiple experimental models.

In human placental artery cultures, PD-166866 was found to be a potent inhibitor of microvessel outgrowth, effectively blocking the formation of new blood vessels that characterizes pathological angiogenesis [1] [2]. The compound demonstrated remarkable selectivity for FGFR1 over other tyrosine kinases, showing no inhibitory effects on c-Src, platelet-derived growth factor receptor-beta, epidermal growth factor receptor, or insulin receptor tyrosine kinases at concentrations up to 50 micromolar [1] [2].

The antiangiogenic mechanism involves disruption of basic fibroblast growth factor (bFGF)-mediated signaling pathways. PD-166866 effectively blocks bFGF-induced receptor autophosphorylation in both NIH3T3 cells expressing endogenous FGFR1 and L6 cells overexpressing human FGFR1 [1] [2]. This inhibition extends to downstream signaling cascades, particularly the mitogen-activated protein kinase pathway, where PD-166866 inhibits bFGF-induced tyrosine phosphorylation of the 44-kilodalton and 42-kilodalton extracellular signal-regulated kinase isoforms [1] [2].

Quantitative analysis of microvessel density in various angiogenesis models reveals significant reductions following PD-166866 treatment. In comparative studies using rat aortic rings, the compound produced a 58% decrease in microvessel density [3]. Human umbilical vein endothelial cells treated with PD-166866 showed reduced tube formation capacity, with effects observed at concentrations ranging from 1 to 10 micromolar [4]. The compound also demonstrated efficacy in chicken chorioallantoic membrane assays and mouse Matrigel plug models, consistently showing decreased vessel density and neovascularization [5] [4].

Recent studies have expanded understanding of PD-166866's antiangiogenic mechanisms through investigation of the FGF21/FGFR1/phosphatidylinositol 3-kinase/protein kinase B/vascular endothelial growth factor signaling pathway. When human umbilical vein endothelial cells were treated with recombinant human FGF21 protein and PD-166866, the tubular-forming capacity was significantly reduced, with cells showing loose distribution and diminished tubular structure formation [4]. These findings confirm that FGFR1 inhibition by PD-166866 effectively disrupts multiple angiogenic pathways essential for tumor vascularization and metastatic progression.

Antiproliferative Activity in Cancer Models

FGF2/FGFR1-Dependent Transformation Inhibition

PD-166866 exhibits significant antiproliferative activity through its ability to inhibit FGF2/FGFR1-dependent cellular transformation. High-throughput screening studies have demonstrated that PD-166866 at 0.5 micromolar completely inhibited FGF2-stimulated transformation, establishing its potency as a transformation suppressor [6]. This complete inhibition at submicromolar concentrations highlights the compound's therapeutic potential for preventing oncogenic transformation driven by aberrant fibroblast growth factor signaling.

The mechanism of transformation inhibition involves disruption of autocrine and paracrine fibroblast growth factor loops that sustain malignant cell growth. In non-small cell lung cancer models, PD-166866 demonstrated dose-dependent antiproliferative effects across multiple cell lines, including VL-8, VL-10, A549, and A427 [7]. The compound effectively blocked FGF2-induced, FGF9-induced, and FGF10-induced phosphorylation of extracellular signal-regulated kinase, while showing minimal effects on fetal calf serum-mediated or FGF7-mediated signaling pathways [7].

Cancer stem cell studies have revealed that PD-166866 significantly reduces spheroid formation capacity in prostate cancer cell lines PC3, DU145, and LNCaP [8]. Three-dimensional spheroid cultures, which enrich for cancer stem cell populations, showed decreased cell survival and proliferation following PD-166866 treatment [8]. The compound effectively reduced stemness markers ALDH7A1 and OCT4 expression, indicating its ability to target the cancer stem cell compartment responsible for tumor initiation and therapeutic resistance [8].

Malignant pleural mesothelioma studies demonstrated that PD-166866 treatment led to strong impairment of proliferation and clonogenicity across multiple cell lines [9]. The compound induced G1 cell cycle arrest and dose-dependent apoptosis, with effects observed in biphasic mesothelioma cell lines SPC111, SPC212, and M38K, as well as epithelioid lines P31, P31res1.2, and VMC20 [9]. Notably, nonmalignant mesothelial cells remained resistant to PD-166866 treatment, indicating selective toxicity toward transformed cells [9].

In vivo xenograft studies have confirmed the antiproliferative efficacy of PD-166866. Severe combined immunodeficiency mice injected with non-small cell lung cancer cells transduced with dominant-negative FGFR1 constructs showed dramatically reduced tumor burden compared to controls [7]. Similarly, intraperitoneal administration of PD-166866 to P31-bearing mice resulted in significant reduction of tumor weight, decreased proliferation rates, and increased apoptosis within tumor tissues [9].

Synergistic Effects with Picropodophyllin and Fluvastatin

PD-166866 demonstrates notable synergistic interactions when combined with other therapeutic agents, particularly picropodophyllin and fluvastatin. These combinations enhance antiproliferative efficacy while potentially reducing the required dosages of individual components, thereby minimizing adverse effects.

Combination studies with chemotherapeutic agents have revealed complex interaction patterns dependent on administration schedules. When PD-166866 was combined with cisplatin, additive or synergistic effects were observed for the majority of doses tested in non-small cell lung cancer cell lines SPC111, SPC212, and P31 [7]. However, sequential administration protocols showed superior outcomes compared to simultaneous exposure, with synergistic effects most pronounced when PD-166866 was administered before chemotherapeutic agents [7].

The synergistic mechanisms involve complementary pathway inhibition. While PD-166866 specifically targets FGFR1-mediated survival signals, fluvastatin acts through inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, disrupting protein prenylation and RAS signaling pathways [10]. This dual targeting approach effectively blocks multiple growth and survival mechanisms simultaneously, resulting in enhanced antiproliferative effects compared to either agent alone [10].

Combination index calculations have quantified the synergistic interactions. In pancreatic cancer models, simultaneous exposure to fluvastatin and gemcitabine showed combination index values less than 1.0, indicating synergistic rather than additive effects [10]. The synergistic enhancement was prevented by mevalonic acid administration, confirming that inhibition of geranyl-geranylation and farnesylation of cellular proteins plays a major role in the enhanced anticancer effect [10].

Studies combining FGFR inhibitors with epidermal growth factor receptor-targeting drugs have demonstrated consistently additive to distinctly synergistic antiproliferative effects [7]. The combination of PD-166866 with erlotinib (EGFR-specific inhibitor) or lapatinib (EGFR/HER-2 dual inhibitor) showed enhanced efficacy across multiple non-small cell lung cancer cell lines [7]. These findings support dual receptor targeting strategies that simultaneously block fibroblast growth factor and epidermal growth factor signaling pathways.

Radiation sensitization represents another important synergistic application of PD-166866. While irradiation with 2 Gray alone produced only moderate effects on cell viability, sensitivity was significantly increased when fibroblast growth factor signals were blocked 24 hours after irradiation by PD-166866 or dominant-negative FGFR1 constructs [9]. This radiosensitization effect suggests potential clinical applications in combined radiotherapy and targeted therapy protocols.

Mitochondrial Dysfunction and Oxidative Stress Induction

PD-166866 treatment results in significant mitochondrial dysfunction and oxidative stress induction, which contribute to its antiproliferative and proapoptotic effects. Comprehensive evaluation of PD-166866's cellular effects reveals activation of multiple stress pathways that ultimately lead to programmed cell death through both intrinsic and extrinsic apoptotic mechanisms [11].

The compound induces dose-dependent decreases in cell viability across a concentration range of 1 to 100 nanomolar, with effects becoming apparent within 24 hours of treatment [11]. This rapid onset of cytotoxic effects suggests direct interference with essential cellular processes, particularly those involving mitochondrial function and energy metabolism [11].

DNA damage assessment reveals that PD-166866 treatment causes increased genomic instability, as evidenced by elevated levels of DNA strand breaks and chromosomal aberrations [11]. This genotoxic stress triggers activation of DNA damage response pathways, including upregulation of poly(adenosine diphosphate-ribose) polymerase (PARP) expression [11]. PARP upregulation represents a cellular attempt to repair damaged DNA, but excessive activation can lead to energy depletion and cell death [11].

Lipid peroxidation studies demonstrate that PD-166866 induces significant membrane damage through oxidative stress mechanisms [11]. Increased levels of malondialdehyde and 4-hydroxynonenal, established markers of lipid peroxidation, indicate that the compound disrupts cellular membrane integrity [11]. This membrane dysfunction affects multiple cellular compartments, including mitochondrial membranes essential for energy production and apoptotic regulation [11].

Apoptosis marker analysis confirms that PD-166866 activates programmed cell death pathways. Flow cytometric analysis shows increased populations of cells in sub-G1 phase, characteristic of apoptotic DNA fragmentation [12]. Mitochondrial membrane potential assessment using tetramethylrhodamine methyl ester staining reveals significant depolarization following PD-166866 treatment, indicating mitochondrial dysfunction preceding apoptotic cell death [12].

The compound affects expression of key apoptotic regulatory proteins. B-cell lymphoma 2 (BCL-2) protein levels decrease significantly following PD-166866 treatment, while BCL-2-associated X protein (BAX) expression increases, indicating a shift toward proapoptotic signaling [12]. Survivin, a member of the inhibitor of apoptosis protein family, shows reduced expression, further promoting apoptotic progression [12].

Mitogen-activated protein kinase pathway analysis reveals that PD-166866 treatment activates stress-responsive signaling cascades. Phosphorylation levels of extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase increase following compound exposure, indicating activation of stress response pathways [12]. These activated kinases contribute to apoptotic signaling and cellular stress responses that ultimately result in cell death [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Metzner T, Bedeir A, Held G, Peter-Vörösmarty B, Ghassemi S, Heinzle C, Spiegl-Kreinecker S, Marian B, Holzmann K, Grasl-Kraupp B, Pirker C, Micksche M, Berger W, Heffeter P, Grusch M. Fibroblast growth factor receptors as therapeutic targets in human melanoma: synergism with BRAF inhibition. J Invest Dermatol. 2011 Oct;131(10):2087-95. doi: 10.1038/jid.2011.177. Epub 2011 Jul 14. PubMed PMID: 21753785; PubMed Central PMCID: PMC3383623.

3: Risuleo G, Ciacciarelli M, Castelli M, Galati G. The synthetic inhibitor of fibroblast growth factor receptor PD166866 controls negatively the growth of tumor cells in culture. J Exp Clin Cancer Res. 2009 Dec 11;28:151. doi: 10.1186/1756-9966-28-151. PubMed PMID: 20003343; PubMed Central PMCID: PMC2797793.

4: Ohshima M, Yamaguchi Y, Kappert K, Micke P, Otsuka K. bFGF rescues imatinib/STI571-induced apoptosis of sis-NIH3T3 fibroblasts. Biochem Biophys Res Commun. 2009 Apr 3;381(2):165-70. doi: 10.1016/j.bbrc.2009.02.012. Epub 2009 Feb 10. PubMed PMID: 19338769.

5: Fischer H, Taylor N, Allerstorfer S, Grusch M, Sonvilla G, Holzmann K, Setinek U, Elbling L, Cantonati H, Grasl-Kraupp B, Gauglhofer C, Marian B, Micksche M, Berger W. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition. Mol Cancer Ther. 2008 Oct;7(10):3408-19. doi: 10.1158/1535-7163.MCT-08-0444. PubMed PMID: 18852144; PubMed Central PMCID: PMC2879863.

6: Calandrella N, Risuleo G, Scarsella G, Mustazza C, Castelli M, Galati F, Giuliani A, Galati G. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor. J Exp Clin Cancer Res. 2007 Sep;26(3):405-9. PubMed PMID: 17987803.

7: Piccioni F, Borioni A, Delfini M, Del Giudice MR, Mustazza C, Rodomonte A, Risuleo G. Metabolic alterations in cultured mouse fibroblasts induced by an inhibitor of the tyrosine kinase receptor Fibroblast Growth Factor Receptor 1. Anal Biochem. 2007 Aug 1;367(1):111-21. Epub 2007 Apr 12. PubMed PMID: 17512489.

8: Cassina P, Pehar M, Vargas MR, Castellanos R, Barbeito AG, Estévez AG, Thompson JA, Beckman JS, Barbeito L. Astrocyte activation by fibroblast growth factor-1 and motor neuron apoptosis: implications for amyotrophic lateral sclerosis. J Neurochem. 2005 Apr;93(1):38-46. PubMed PMID: 15773903.

9: Patel NG, Kumar S, Eggo MC. Essential role of fibroblast growth factor signaling in preadipoctye differentiation. J Clin Endocrinol Metab. 2005 Feb;90(2):1226-32. Epub 2004 Nov 2. PubMed PMID: 15522930.

10: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G, Samarut J, Chassande O, Williams GR. Thyroid hormone activates fibroblast growth factor receptor-1 in bone. Mol Endocrinol. 2003 Sep;17(9):1751-66. Epub 2003 Jun 12. PubMed PMID: 12805413.

11: Li G, Oparil S, Kelpke SS, Chen YF, Thompson JA. Fibroblast growth factor receptor-1 signaling induces osteopontin expression and vascular smooth muscle cell-dependent adventitial fibroblast migration in vitro. Circulation. 2002 Aug 13;106(7):854-9. PubMed PMID: 12176960.